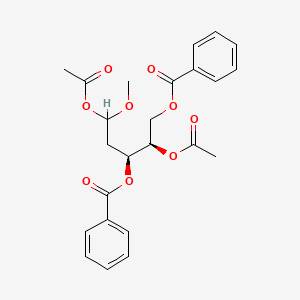

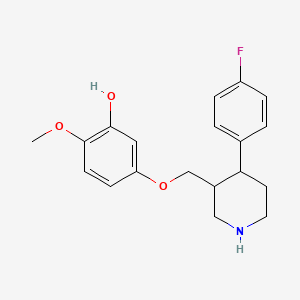

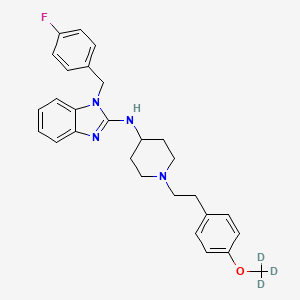

4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine is a compound that has been studied extensively in recent years, due to its potential applications in scientific research and medicine.

Scientific Research Applications

Nucleophilic Aromatic Substitution and Synthesis Applications

Piperidine and its derivatives are known for undergoing nucleophilic aromatic substitution reactions, which are crucial for the synthesis of various pharmacologically active compounds. For instance, the reaction of piperidine with nitro-aromatic compounds has been explored to understand the kinetics and mechanisms underlying these transformations, highlighting the importance of piperidine derivatives in synthetic organic chemistry (Pietra & Vitali, 1972).

Pharmacophoric Contributions in Drug Discovery

Arylcycloalkylamines, including phenylpiperidines and their arylalkyl substituents, constitute critical pharmacophoric groups in several antipsychotic agents. Research indicates that these structural motifs can enhance the potency and selectivity of binding affinity at D2-like receptors, which are key targets in treating disorders such as schizophrenia and Parkinson's disease (Sikazwe et al., 2009).

Opioid Receptor Modulation

The 4-anilidopiperidine class, including compounds like ohmefentanyl, has been studied for its unique activity at opioid receptors. This research has focused on the stereochemistry of these compounds and their implications for understanding ligand-receptor interactions and developing novel pharmacophores for opioid receptor modulation (Brine et al., 1997).

Piperidine Derivatives as Therapeutic Agents

Piperidine derivatives have been extensively reviewed for their therapeutic applications across a wide spectrum of diseases, including neuropsychiatric disorders and infections. These compounds have shown potential as novel antineoplastic agents, highlighting their significant cytotoxic properties and potential for tumor-selective toxicity (Hossain et al., 2020). Additionally, the Piper genus has been identified as a source of pharmacological compounds for developing effective, safe, and inexpensive treatments for diseases like leishmaniasis, underscoring the therapeutic potential of natural piperidine-containing compounds (Peixoto et al., 2021).

properties

IUPAC Name |

5-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO3/c1-23-19-7-6-16(10-18(19)22)24-12-14-11-21-9-8-17(14)13-2-4-15(20)5-3-13/h2-7,10,14,17,21-22H,8-9,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJVUVGUVCOISV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697115 |

Source

|

| Record name | 5-{[4-(4-Fluorophenyl)piperidin-3-yl]methoxy}-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine | |

CAS RN |

112058-89-6 |

Source

|

| Record name | 5-{[4-(4-Fluorophenyl)piperidin-3-yl]methoxy}-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

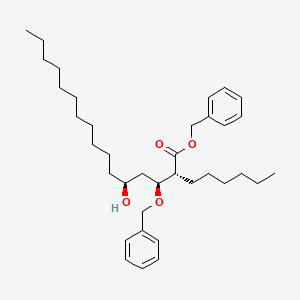

![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)

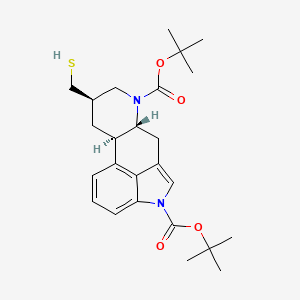

![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)